![molecular formula C11H10FNO2 B1333212 (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid CAS No. 71987-67-2](/img/structure/B1333212.png)
(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Overview
Description
“(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a unique chemical compound with the empirical formula C11H10FNO2 and a molecular weight of 207.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid” can be represented by the SMILES stringCc1[nH]c2ccc(F)cc2c1CC(O)=O
. This indicates that the molecule contains a fluorine atom attached to the 5-position of the indole ring, a methyl group attached to the 2-position, and an acetic acid group attached to the 3-position . Physical And Chemical Properties Analysis
“(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified .Scientific Research Applications
Cancer Treatment
Indole derivatives, including (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, have been studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s structural similarity to tryptophan allows it to interact with the indoleamine 2,3-dioxygenase (IDO) pathway, which is often upregulated in cancer cells .
Microbial Inhibition
The antimicrobial properties of indole derivatives make them suitable for developing new antibiotics. (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be used to synthesize compounds that target bacterial cell walls or disrupt essential bacterial enzymes, helping to combat antibiotic resistance .
Neurological Disorders
Indoles are known to cross the blood-brain barrier, making them candidates for treating neurological disorders. Derivatives of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid could potentially be used in the synthesis of drugs for Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .
Metal Complexes for Medicinal Applications
Indole-containing metal complexes have shown promise in medicinal chemistry. (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be used to create such complexes, which may have enhanced biological activity and could be used in drug discovery for various diseases .
Anti-inflammatory and Analgesic Agents
Indole derivatives have been evaluated for their anti-inflammatory and analgesic properties. They can modulate inflammatory pathways and provide relief from pain, making them useful in the development of new painkillers and anti-inflammatory drugs .
Aldose Reductase Inhibitors
Compounds derived from indole derivatives have been assessed as inhibitors of aldose reductase, an enzyme involved in diabetic complications. Inhibitors based on (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid could help manage or prevent complications associated with diabetes .
Safety and Hazards
Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is the buyer’s responsibility to confirm product identity and/or purity . The safety data sheet (SDS) for this compound would provide detailed information about its hazards and safe handling procedures .
properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZAMNBVIWOUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378226 | |
Record name | (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
CAS RN |
71987-67-2 | |
Record name | (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71987-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.